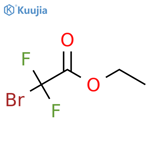

Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N, or O-Difluoromethylation, N-Ethylation and S-(ethoxycarbonyl)difluoromethylation

,

Advanced Synthesis & Catalysis,

2018,

360(21),

4161-4167

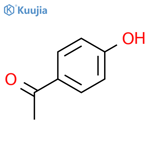

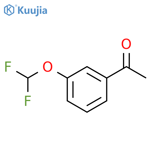

![1-[4-(Difluoromethoxy)phenyl]ethan-1-one structure](https://ja.kuujia.com/scimg/cas/83882-67-1x500.png)